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Compound of Interest

Compound Name: (4-Propionylphenyl)boronic acid

Cat. No.: B069098

Abstract

This technical guide provides a comprehensive overview of (4-Propionylphenyl)boronic acid,
a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This
document details its chemical structure, physicochemical properties, and key applications, with
a focus on its role in Suzuki-Miyaura coupling reactions. Detailed experimental protocols for its
synthesis and use in cross-coupling reactions are provided, along with an exploration of its
relevance in drug discovery and development. This guide is intended for researchers,
scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

(4-Propionylphenyl)boronic acid is an aromatic boronic acid that serves as a valuable
building block in the synthesis of complex organic molecules. Its utility is primarily derived from
the presence of the boronic acid functional group, which readily participates in palladium-
catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction
allows for the formation of carbon-carbon bonds, a fundamental transformation in the
construction of a wide array of organic compounds, including pharmaceuticals and functional
materials. The propionyl group offers a reactive handle for further chemical modifications,
enhancing its versatility as a synthetic intermediate.

Boronic acids, in general, have garnered significant attention in medicinal chemistry due to
their unique chemical properties. They can form reversible covalent bonds with diols, a motif
present in many biological molecules, leading to applications in sensing, diagnostics, and drug
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delivery. Furthermore, the incorporation of a boronic acid moiety into a drug candidate can
improve its pharmacological properties.

Chemical Structure and Identification

The chemical structure of (4-Propionylphenyl)boronic acid is characterized by a phenyl ring
substituted with a propionyl group and a boronic acid group at the para position.

Chemical Structure:

Key ldentifiers:

Identifier Value

IUPAC Name (4-Propionylphenyl)boronic acid
CAS Number 186498-36-2

Molecular Formula C9H11BO3

Molecular Weight 177.99 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of (4-Propionylphenyl)boronic acid is
presented below. It is important to note that experimental values can vary slightly depending on
the purity of the sample and the analytical method used.

Property Value Source
Purity >95% Commercial Suppliers
Appearance White to off-white solid General knowledge

Soluble in organic solvents
Solubility such as methanol, ethanol, [1]
and DMSO.
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Further experimental data such as melting point, boiling point, and detailed spectroscopic data
are not consistently available in the public domain and would require experimental

determination.

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids can be achieved through several established methods. A
common approach involves the reaction of an organometallic reagent, such as a Grignard or
organolithium reagent, with a trialkyl borate followed by acidic workup.

General Synthesis of Aryl Boronic Acids

A general workflow for the synthesis of an aryl boronic acid from an aryl halide is depicted

below.

Aqueous Acidic Workup

Trialkyl Borate
(e.g., Trimethyl borate)

Aryl Halide Mg or Li Organometallic Reagent
(e.g., 4-Propionylbromobenzene) (e.g., Grignard or Organolithium)

+ Trialkyl Borate
Low Temperature;

Boronate Ester Intermediate (4-Propionylphenyl)boronic aci(D

Click to download full resolution via product page

Figure 1: General synthesis of aryl boronic acids.

lllustrative Synthesis Protocol for (4-
Propionylphenyl)boronic acid

This is a generalized, illustrative protocol and should be adapted and optimized based on
laboratory conditions and safety assessments.

Materials:
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4'-Bromopropiophenone
Magnesium turnings

Anhydrous tetrahydrofuran (THF)
Trimethyl borate

Hydrochloric acid (1 M)
Anhydrous sodium sulfate

Ethyl acetate

Hexanes

Procedure:

o Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 4'-
bromopropiophenone in anhydrous THF dropwise to the magnesium turnings. A small crystal
of iodine may be added to initiate the reaction. Once the reaction starts, add the remaining
4'-bromopropiophenone solution at a rate that maintains a gentle reflux. After the addition is
complete, reflux the mixture for an additional hour to ensure complete formation of the
Grignard reagent.

Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a
solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below
-70 °C. After the addition is complete, allow the mixture to warm to room temperature and stir
overnight.

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric
acid until the solution is acidic. Stir vigorously for one hour.

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter
and concentrate the solvent under reduced pressure. The crude product can be purified by
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recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (4-
Propionylphenyl)boronic acid as a solid.

Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reaction

(4-Propionylphenyl)boronic acid is an excellent coupling partner in the Suzuki-Miyaura
reaction, enabling the synthesis of biaryl compounds. The propionyl group can be a key
structural feature of the target molecule or can be further functionalized.

A generalized catalytic cycle for the Suzuki-Miyaura coupling reaction is presented below.
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Figure 2: Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocol for Suzuki-Miyaura Coupling
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This is a generalized, illustrative protocol and should be adapted and optimized based on the
specific substrates and laboratory conditions.

Materials:

(4-Propionylphenyl)boronic acid

Aryl halide (e.g., 1-bromo-4-nitrobenzene)

Palladium catalyst (e.g., Pd(PPhs)a)

Base (e.g., potassium carbonate)

Solvent (e.g., a mixture of toluene and water)
Procedure:

e Reaction Setup: In a round-bottom flask, combine (4-Propionylphenyl)boronic acid (1.2
equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the
palladium catalyst (e.g., 3-5 mol%).

o Solvent Addition and Degassing: Add the solvent mixture (e.g., toluene:water 4:1). Degas the
mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

o Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress
of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).

o Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the
mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the
combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel to afford the desired biaryl product.

Relevance in Drug Discovery and Development

Boronic acids are increasingly important in pharmaceutical research. The boron atom in
boronic acids can form a stable, reversible covalent bond with the active site serine residues of
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proteases, making them potent enzyme inhibitors. The drug Bortezomib (Velcade®), a
dipeptidyl boronic acid, is a successful example of a proteasome inhibitor used in cancer
therapy.

While specific biological activities of (4-Propionylphenyl)boronic acid are not extensively
documented in publicly available literature, its structural motifs are relevant to drug design. The
phenylpropionaldehyde core is found in various biologically active molecules. The ability to use
(4-Propionylphenyl)boronic acid to construct diverse libraries of compounds via Suzuki
coupling makes it a valuable tool for lead generation and optimization in drug discovery
programs.

The general workflow for utilizing a building block like (4-Propionylphenyl)boronic acid in a
drug discovery pipeline is outlined below.
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Figure 3: Drug discovery workflow.

Conclusion
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(4-Propionylphenyl)boronic acid is a valuable and versatile building block for organic
synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura
cross-coupling reaction. Its utility is further enhanced by the presence of a propionyl group that
allows for subsequent chemical transformations. While specific, in-depth biological studies on
this particular compound are limited in the public domain, its role as a synthetic intermediate
positions it as a significant tool for researchers in medicinal chemistry and materials science.
The provided protocols offer a foundational guide for the synthesis and application of this
compound, which can be further optimized for specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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